1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
Description
The compound 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 4. A four-membered azetidine ring is attached to the 7-position of this core, further linked to a 4-methyl-1H-pyrazole moiety via a methylene bridge. This structure combines two heterocyclic systems (pyrazolo[1,5-a]pyrimidine and pyrazole) with an azetidine spacer, conferring unique steric and electronic properties.
Properties
IUPAC Name |
2,5-dimethyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-6-17-21(7-11)10-14-8-20(9-14)16-5-12(2)18-15-4-13(3)19-22(15)16/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQGPMDIDCWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)CN4C=C(C=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Diversity : The target compound’s azetidine-pyrazole linker distinguishes it from analogs like 3a–e (carboxylate esters) and 4n/4c (diazenyl groups). Azetidine’s small ring size introduces conformational rigidity compared to morpholine or piperazine spacers seen in other derivatives (e.g., compound 8 in ).
- Electronic Effects : The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core enhance electron density, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 4n ). This may influence solubility and binding affinity.
- Ring System Variations : Pyrazolo[3,4-d]pyrimidines (e.g., compound 2 ) exhibit distinct regiochemical properties compared to pyrazolo[1,5-a]pyrimidines, affecting reactivity and isomerization tendencies.
Key Observations :
- Efficiency : Ultrasound-assisted methods (e.g., ) achieve high yields (≥90%), suggesting applicability for scaling the target compound’s synthesis.
- Regioselectivity : Multicomponent reactions () demonstrate regioselective control, critical for installing substituents at specific positions.
- Catalyst Diversity : KHSO₄ () and NaBH(OAc)₃ () are effective for pyrazolo[1,5-a]pyrimidine functionalization, though the target compound’s azetidine linker may require specialized conditions (e.g., reductive amination ).
Physicochemical and Spectral Properties
Table 3: Analytical Data Comparison
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core .
Azetidine Substitution : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. For example, azetidin-3-ylmethyl groups are attached using alkylation or Mitsunobu reactions .
Final Functionalization : Addition of the 4-methyl-1H-pyrazole group through Suzuki-Miyaura cross-coupling or reductive amination .
Q. Key Intermediates :
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 1-(azetidin-3-ylmethyl)-4-methyl-1H-pyrazole
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC/UPLC : For purity assessment (>95% purity is typical for research-grade material) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .
Advanced Questions
Q. How can researchers optimize reaction conditions for multi-step syntheses involving pyrazolo[1,5-a]pyrimidine cores?
Methodological Approach :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize cyclization yields by testing solvents (DMF vs. ethanol), temperatures (80°C vs. 100°C), and catalysts (TFA vs. p-TsOH) .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. Example Optimization Table :
| Step | Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | DMF | 72% → 88% |
| Azetidine Coupling | Catalyst | Pd(OAc)₂/XPhos | 65% → 82% |
| Final Functionalization | Temperature | 60°C | 70% → 85% |
Q. How should researchers address contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidine derivatives?
Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinases, GPCRs) .
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or enzymatic readouts .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2-ethyl derivatives) to identify trends .
Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Normalizing to ATP Km values can resolve discrepancies .
Q. What computational methods are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability and key interactions (e.g., hydrogen bonds with kinase active sites) .
- Docking Studies : Use AutoDock Vina or Glide to predict binding poses against targets like PI3K or JAK2 .
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 evaluate solubility, permeability, and toxicity risks early in development .
Q. Example Docking Results :
| Target Protein | Glide Score (kcal/mol) | Key Interactions |
|---|---|---|
| PI3Kγ | -9.2 | H-bond with Val882 |
| JAK2 | -8.7 | Hydrophobic packing with Leu983 |
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
Strategies :
- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug Approaches : Introduce ester or amide prodrug moieties to improve oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsomes or recombinant enzymes to identify metabolic hotspots .
Q. Example Derivative Table :
| Derivative | Modification | Metabolic Stability (t₁/₂, min) | Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent | None | 12 | 45 |
| Derivative A | 4-CF₃ substitution | 38 | 52 |
| Derivative B | Ethyl ester prodrug | 65 | 48 |
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?
- Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters in activity datasets .
- Z’-Factor Calculation : Assess assay robustness (Z’ > 0.5 is acceptable) .
- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction to minimize false positives in large datasets .
Q. Data Normalization Example :
| Assay Plate | Raw Signal | Normalized (Z-score) | Hit Threshold (Z > 3) |
|---|---|---|---|
| Plate 1 | 12,500 | 2.8 | No |
| Plate 2 | 18,200 | 4.1 | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
